(4Z)-4-(2,4-dichlorobenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, nitro groups, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxazole derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups and structural features. The presence of both nitro and oxazole groups provides a unique reactivity profile, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H10Cl2N2O4 |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H10Cl2N2O4/c1-9-2-3-11(7-15(9)21(23)24)16-20-14(17(22)25-16)6-10-4-5-12(18)8-13(10)19/h2-8H,1H3/b14-6- |
InChI Key |
UZIVUMQBTVNMIE-NSIKDUERSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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